REACTION_CXSMILES
|
C1([C:7]2[C:20]3[C:11](=[C:12]4[C:17](=[CH:18][CH:19]=3)[C:16](C3C=CC=CC=3)=[CH:15][CH:14]=[N:13]4)[N:10]=[CH:9][CH:8]=2)C=CC=CC=1.BrBr.O.Cl.BrBr>C(O)C>[N:10]1[C:11]2[C:20](=[CH:19][CH:18]=[C:17]3[C:12]=2[N:13]=[CH:14][CH:15]=[CH:16]3)[CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
(4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(DIP)2Co(III)Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=NC2=C3N=CC=C(C3=CC=C12)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
CoCl2.6H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
Br2 H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=NC2=C3N=CC=C(C3=CC=C12)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
a heavy orange precipitate formed immediately
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crude complex was recrystallized in aqueous ethanol
|
Type
|
CUSTOM
|
Details
|
Other cobalt(III) complexes of this invention may be prepared by this method
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |